molecular formula C9H13N3O2S B2608202 6-(propane-2-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1706329-59-0

6-(propane-2-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2608202
CAS No.: 1706329-59-0
M. Wt: 227.28
InChI Key: VLDPSCBWRHLGHP-UHFFFAOYSA-N
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Description

The compound 6-(propane-2-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine belongs to the pyrrolopyrimidine class, a bicyclic scaffold comprising fused pyrrole and pyrimidine rings. Key properties of the parent structure include:

  • Molecular Formula: C₇H₈N₃ (base structure without substituents)
  • Molecular Weight: 134.16 g/mol (unsubstituted)
  • Synonyms: 5H-Pyrrolo[3,4-d]pyrimidine, 6,7-dihydro-; CAS 53493-80-4

The propane-2-sulfonyl substituent introduces a sulfonamide group at position 6, likely enhancing solubility and modulating electronic properties. This modification aligns with trends in medicinal chemistry, where sulfonyl groups improve pharmacokinetics and target binding .

Properties

IUPAC Name

6-propan-2-ylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-7(2)15(13,14)12-4-8-3-10-6-11-9(8)5-12/h3,6-7H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDPSCBWRHLGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CC2=CN=CN=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(propane-2-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can be achieved through several methods. One common approach involves the reaction of pyrrolo[3,4-d]pyrimidine with propane-2-sulfonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonylated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(propane-2-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of substituted pyrrolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer progression, making it a candidate for targeted cancer therapies .
  • Inhibition of Protein Kinases :
    • The compound has been identified as a potent inhibitor of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2), which are implicated in various cancers. Inhibiting these kinases can disrupt signaling pathways that promote tumor growth .
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The mechanism may involve modulation of cellular signaling pathways that protect neuronal cells from apoptosis .

Biological Research Applications

  • Cell Signaling Studies :
    • The compound's ability to interact with specific proteins makes it useful in cell signaling studies. It can serve as a tool to dissect the roles of different kinases in cellular processes .
  • Drug Development :
    • As a lead compound, 6-(propane-2-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can be modified to create new derivatives with enhanced efficacy and reduced toxicity profiles for therapeutic use .

Case Study 1: Anticancer Properties

A study conducted on various pyrrolo[3,4-d]pyrimidine derivatives demonstrated their effectiveness against breast cancer cell lines. The lead compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Neuroprotection

In vitro experiments showed that the compound could prevent oxidative stress-induced cell death in neuronal cell cultures. This suggests its potential application in developing treatments for conditions like Alzheimer's disease .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibition of FAK and Pyk2; potential for targeted therapy
Cell Signaling StudiesTool for studying kinase interactions
Neuroprotective EffectsPotential treatment for neurodegenerative diseases
Drug DevelopmentLead compound for creating new derivatives

Mechanism of Action

The mechanism of action of 6-(propane-2-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolo[3,4-d]Pyrimidine Derivatives

The following table compares 6-(propane-2-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Potential Applications Reference
This compound (Target) C₁₀H₁₄N₃O₂S 256.30 Propane-2-sulfonyl at position 6 Kinase inhibition, anticancer Inferred
6-(4-Ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine C₁₄H₁₅N₃O₂S 289.35 4-Ethylbenzenesulfonyl at position 6 Not specified
4-[6-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine C₁₄H₁₆N₆O₂S 332.38 Thiadiazole-carbonyl and morpholine Anticancer (Bcl-xL inhibition)
tert-Butyl 2,4-dichloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate C₁₂H₁₅Cl₂N₃O₂ 312.17 Dichloro and tert-butyl carboxylate Synthetic intermediate
Key Observations:

Sulfonyl vs. Aryl Sulfonyl Groups :

  • The propane-2-sulfonyl group in the target compound is smaller and less lipophilic than the 4-ethylbenzenesulfonyl group in C₁₄H₁₅N₃O₂S . This may enhance aqueous solubility and reduce off-target interactions.
  • Ethylbenzenesulfonyl derivatives are associated with improved metabolic stability in drug design, suggesting similar benefits for propane-2-sulfonyl analogs .

Heterocyclic Modifications :

  • The thiadiazole-carbonyl-morpholine derivative (C₁₄H₁₆N₆O₂S ) demonstrates how fused heterocycles (e.g., thiadiazole) enhance binding to proteins like Bcl-xL, a target in oncology . The target compound’s sulfonyl group may achieve similar effects through hydrogen bonding.

Halogenated Derivatives :

  • Dichloro-substituted pyrrolopyrimidines (e.g., C₁₂H₁₅Cl₂N₃O₂ ) are typically intermediates in synthesizing bioactive molecules. The absence of halogens in the target compound may reduce toxicity risks .

Pharmacological and Physicochemical Properties

Solubility and Stability:
  • The propane-2-sulfonyl group’s electron-withdrawing nature likely increases the compound’s stability compared to ester or ether derivatives (e.g., tert-butyl carboxylate in ) .

Biological Activity

6-(propane-2-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in oncology. Its structure suggests that it may interact with various biological pathways, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cells, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound features a pyrrolo[3,4-d]pyrimidine core with a propane-2-sulfonyl substituent. This unique structure may contribute to its biological activity by influencing its interaction with target proteins.

Anticancer Properties

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds from this class have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study: Inhibition of Tumor Growth
    A study demonstrated that certain pyrrolo[3,4-d]pyrimidine derivatives inhibited tumor growth in human cancer cell lines. The tested compounds displayed IC50 values ranging from 1.07 µg/mL to 0.51 µg/mL against cell lines such as SGC-7901 and A549, indicating potent cytotoxic activity compared to standard chemotherapeutics like 5-FU .
CompoundCell LineIC50 (µg/mL)
3aSGC-79011.07 ± 0.22
3bA5490.61 ± 0.19
3dHepG20.51 ± 0.13

The mechanism underlying the anticancer activity of these compounds often involves the inhibition of specific kinases associated with cell proliferation and survival pathways. For example, the inhibition of FAK (Focal Adhesion Kinase) and Pyk2 has been linked to reduced cell motility and invasion in cancer cells .

  • Key Findings :
    • Compounds showed significant antitumor effects by inhibiting FAK/Pyk2 signaling pathways.
    • Induction of apoptosis was observed in treated cancer cells, leading to decreased viability.

Structure-Activity Relationships (SAR)

The biological activity of pyrrolo[3,4-d]pyrimidine derivatives is heavily influenced by their structural features. Modifications at the 6-position and the nature of substituents can enhance or diminish their efficacy.

  • Notable SAR Observations :
    • Substituents such as halogens or alkyl groups at specific positions on the pyrimidine ring significantly affect potency.
    • The presence of electron-withdrawing groups tends to increase activity against certain cancer cell lines.

Q & A

Basic: What synthetic methodologies are optimal for introducing the propane-2-sulfonyl group into pyrrolo[3,4-d]pyrimidine derivatives?

The propane-2-sulfonyl group can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling. For example:

  • Sulfonation via Nucleophilic Substitution : React pyrrolo[3,4-d]pyrimidine precursors with propane-2-sulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF) at 60–80°C. Monitor completion via TLC or LC-MS .
  • Palladium-Catalyzed Coupling : Use Suzuki-Miyaura or Buchwald-Hartwig reactions with pre-functionalized sulfonyl halides. Optimize ligand systems (e.g., XPhos) to enhance regioselectivity .
    Key Consideration : Control reaction pH to avoid decomposition of the sulfonyl group.

Basic: How can researchers characterize the structural integrity of 6-(propane-2-sulfonyl)-pyrrolo[3,4-d]pyrimidine?

Employ a multi-technique approach:

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR to confirm sulfonyl group integration (δ ~3.1–3.5 ppm for CH₃ groups) and pyrrolo-pyrimidine ring protons (δ ~7.0–8.5 ppm) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, particularly if unexpected byproducts arise .

Advanced: What computational strategies are effective for modeling the electronic effects of the propane-2-sulfonyl substituent on pyrrolo[3,4-d]pyrimidine's reactivity?

  • DFT Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. Compare sulfonyl-substituted analogs with non-sulfonylated derivatives to assess electron-withdrawing effects .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior .
    Data Contradiction Tip : If experimental reactivity deviates from computational predictions, re-evaluate solvent models or consider explicit protonation states.

Advanced: How can discrepancies in 1^11H NMR data between synthetic batches be resolved?

Common discrepancies arise from:

  • Tautomerism : The pyrrolo-pyrimidine core may exhibit keto-enol tautomerism. Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria .
  • Residual Solvents : Trace DMF or DMSO can obscure peaks. Purify via column chromatography (silica gel, EtOAc/hexane) or recrystallization.
  • Regioisomeric Byproducts : Optimize reaction stoichiometry (e.g., sulfonyl chloride:amine ratio) and confirm purity via HPLC .

Basic: What purification techniques are recommended for isolating 6-(propane-2-sulfonyl)-pyrrolo[3,4-d]pyrimidine from complex reaction mixtures?

  • Column Chromatography : Use gradient elution (hexane → EtOAc) with silica gel. Monitor fractions by TLC (UV-active spots).
  • Recrystallization : Dissolve crude product in hot ethanol and cool slowly to −20°C for crystal formation .
  • HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolation .

Advanced: What mechanistic insights explain the sulfonation regioselectivity in pyrrolo[3,4-d]pyrimidine derivatives?

  • Electrophilic Aromatic Substitution (EAS) : The sulfonyl group preferentially attaches to the electron-rich C6 position due to resonance stabilization from the pyrimidine nitrogen lone pairs.
  • Steric Effects : Substituents at C5 or C7 positions may hinder sulfonation. Computational modeling (e.g., NBO analysis) can quantify steric contributions .
    Experimental Validation : Use isotopic labeling (34^{34}S) or kinetic studies to differentiate between EAS and radical pathways .

Basic: What safety protocols are critical when handling 6-(propane-2-sulfonyl)-pyrrolo[3,4-d]pyrimidine?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF).
  • Storage : Store in airtight containers at −20°C to prevent hygroscopic degradation .

Advanced: How can researchers perform comparative activity studies between 6-(propane-2-sulfonyl)-pyrrolo[3,4-d]pyrimidine and its non-sulfonylated analogs?

  • Biological Assays : Test inhibition of kinase targets (e.g., EGFR or CDK2) using fluorescence polarization or enzymatic assays.
  • Structure-Activity Relationship (SAR) : Correlate sulfonyl group orientation (X-ray data) with IC₅₀ values. Use molecular docking (AutoDock Vina) to predict binding modes .
    Data Interpretation : Address contradictions by evaluating off-target effects via proteome-wide profiling .

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